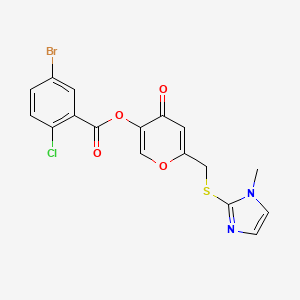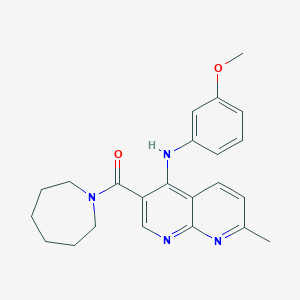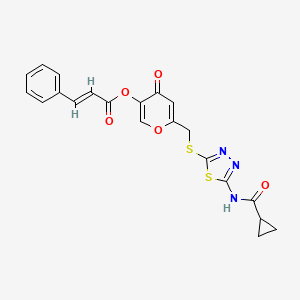![molecular formula C28H25N3O3S B2675268 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114647-30-1](/img/structure/B2675268.png)
3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinazolinone derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. A study by Errahmany et al. (2020) synthesized new quinazolinone compounds and tested their corrosion inhibition efficiencies in 1.0 M HCl medium. Their results demonstrated high inhibition efficiencies, suggesting these compounds form a protective layer on the metal surface, confirmed through surface analysis and UV-visible spectrometry. This research highlights the potential of quinazolinone derivatives in industrial applications where corrosion resistance is crucial Errahmany et al., 2020.
Antimicrobial Activity
Quinazolinone derivatives are also notable for their antimicrobial properties. A study by El‐Kazak & Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showing promising antimicrobial activity. This indicates quinazolinone derivatives could be valuable in developing new antimicrobial agents to combat resistant strains of bacteria El‐Kazak & Ibrahim, 2013.
Antitubercular Agents
Another significant application of quinazolinone derivatives is in the treatment of tuberculosis. Maurya et al. (2013) synthesized and evaluated various substituted quinazolinone derivatives for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited significant activity, highlighting the potential of quinazolinone derivatives as antitubercular agents Maurya et al., 2013.
Corrosion Mitigation
Further exploring their role in corrosion mitigation, Chen et al. (2021) investigated piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl. These compounds showed excellent corrosion inhibition performance, with efficiencies up to 96.6%, suggesting their utility in protecting metal surfaces from corrosive damage Chen et al., 2021.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-4-33-22-15-13-21(14-16-22)31-27(32)23-7-5-6-8-24(23)30-28(31)35-17-25-19(3)34-26(29-25)20-11-9-18(2)10-12-20/h5-16H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFPILPOANOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675190.png)
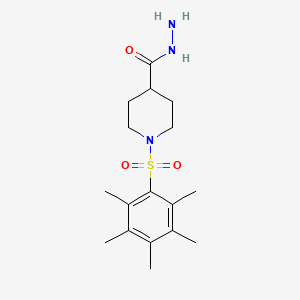
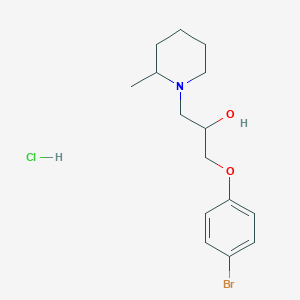
![N-(diphenylmethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2675195.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)
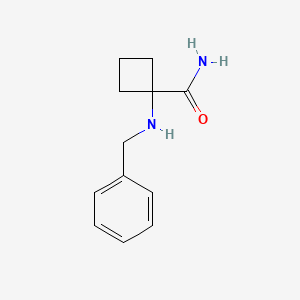
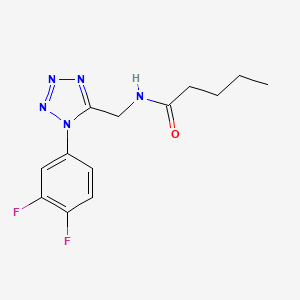
![(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B2675201.png)
![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)
